2-Methyl-1,3-dithian-5-ol

Description

Chemical Structure and Properties

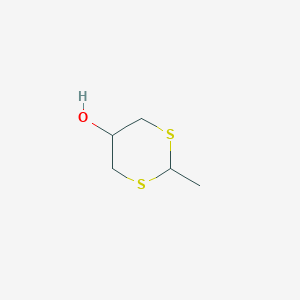

2-Methyl-1,3-dithian-5-ol (CAS: 6007-26-7) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀OS₂. It features a five-membered dithiane ring (two sulfur atoms) and a hydroxyl group at the 5-position (Fig. 1). The sulfur atoms stabilize transition states during reactions, enhancing its reactivity in nucleophilic substitutions and oxidation-reduction processes .

Synthesis

The compound is synthesized via oxidation of 2-Methyl-1,3-dithiane using hydrogen peroxide (H₂O₂) in the presence of acetic acid. This reaction proceeds under mild conditions (room temperature) with high yields and is scalable in continuous flow reactors for industrial applications .

Applications

Its dual functionality (alcohol and sulfur-rich ring) makes it valuable in organic synthesis as a precursor for alkylation, acylation, and cross-coupling reactions. It is also explored in materials science for designing sulfur-containing polymers .

Properties

CAS No. |

92748-25-9 |

|---|---|

Molecular Formula |

C5H10OS2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

2-methyl-1,3-dithian-5-ol |

InChI |

InChI=1S/C5H10OS2/c1-4-7-2-5(6)3-8-4/h4-6H,2-3H2,1H3 |

InChI Key |

XCTUBFHJOFGZGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1SCC(CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-ol can be synthesized through the reaction of 2-methyl-1,3-dithiane with an oxidizing agent. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalytic amount of acetic acid. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically employs a similar oxidation reaction but on a larger scale, with careful control of reaction parameters to optimize production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-dithian-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, MCPBA

Reduction: LiAlH4

Substitution: SOCl2, PBr3

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted dithianes

Scientific Research Applications

Synthetic Applications

1. Building Block for Synthesis

2-Methyl-1,3-dithian-5-ol is frequently used as a precursor in the synthesis of various organic compounds. Its ability to undergo deprotonation allows it to act as a nucleophile in alkylation reactions. For example, the deprotonation of this compound can lead to the formation of 2-lithio-1,3-dithiane, which is utilized in further synthetic transformations to yield various derivatives and functionalized compounds .

2. Synthesis of Natural Products

This compound plays a significant role in the synthesis of natural products. It has been employed in the construction of complex molecules that mimic naturally occurring substances. For instance, it has been used to synthesize intermediates that are pivotal in the total synthesis of bioactive natural products .

3. Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial properties. These derivatives are being explored for their efficacy as pharmaceutical agents against various diseases .

Case Studies

Case Study 1: Synthesis of Antitumor Compounds

A notable application involves the use of this compound in synthesizing GKK1032A2, a compound isolated from Penicillium sp. GKK1032. This compound shows promise as an antibiotic and antitumor agent. The synthetic route employed included the dithiane moiety as a key intermediate for constructing complex structures necessary for biological activity .

Case Study 2: Development of Dithioacetals

In another study, this compound was utilized to create dithioacetals through alkylation reactions. The resulting dithioacetals are valuable intermediates in organic synthesis and can be transformed into other functional groups through hydrolysis or oxidation processes .

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Key Reagents | Applications |

|---|---|---|---|

| Alkylation with methyl iodide | 95 | This compound, MeI | Synthesis of dithioacetals |

| Deprotonation with n-butyllithium | Variable | n-BuLi | Formation of 2-lithio derivatives |

| Total synthesis route for GKK1032A2 | High | Various organolithiums | Antitumor and antibiotic applications |

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dithian-5-ol involves its ability to act as an acyl anion equivalent. This property allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring stabilize the negative charge on the carbon atom, facilitating these reactions . The compound can also undergo oxidation and reduction reactions, further expanding its utility in synthetic chemistry .

Comparison with Similar Compounds

2-Methyl-1,3-dithian-5-one

Structure : The ketone derivative of 2-Methyl-1,3-dithian-5-ol, with a carbonyl group replacing the hydroxyl (C₅H₈OS₂).

Key Differences :

- The absence of a hydroxyl group reduces polarity, making it less reactive in hydrogen-bonding interactions.

- It serves as a protective group for carbonyl compounds and an acyl anion equivalent in Umpolung chemistry .

Applications : Used in peptide synthesis and as a stabilizing agent for sensitive intermediates .

| Compound | Molecular Formula | Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| This compound | C₅H₁₀OS₂ | Hydroxyl, dithiane ring | Nucleophilic substitutions | Organic synthesis, materials |

| 2-Methyl-1,3-dithian-5-one | C₅H₈OS₂ | Ketone, dithiane ring | Acyl anion equivalents | Carbonyl protection, peptides |

17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol

Structure : A steroid derivative with a dithiolane ring (two sulfur atoms in a five-membered ring) attached to the androstane backbone (C₂₃H₃₆OS₂).

Key Differences :

- The dithiolane ring introduces sulfur-mediated interactions with steroid receptors and thiol-containing enzymes.

- The steroid backbone enables biological activity, unlike the simpler dithiane derivatives.

Applications : Investigated for modulating steroid receptor activity and enzyme inhibition in cancer research .

| Compound | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₅H₁₀OS₂ | Small molecule, synthetic | Organic synthesis |

| 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol | C₂₃H₃₆OS₂ | Steroid hybrid | Receptor modulation, anticancer |

Sodium 2-methyl-1,3-thiazole-5-sulfinate

Structure : A thiazole derivative (one sulfur, one nitrogen) with a sulfinate group (C₄H₄NNaO₂S₂).

Key Differences :

- The thiazole ring’s nitrogen enhances electron density, enabling interactions with enzymes and proteins.

- The sulfinate group (-SO₂⁻) increases solubility and ionic reactivity compared to neutral dithianes.

Applications : Used in enzyme inhibition studies and as a reagent in sulfonation reactions .

| Compound | Heteroatoms | Reactivity Profile | Key Applications |

|---|---|---|---|

| This compound | S, S | Nucleophilic substitutions | Organic synthesis |

| Sodium 2-methyl-1,3-thiazole-5-sulfinate | S, N, O | Enzyme inhibition | Medicinal chemistry |

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Structure : A dioxane derivative (two oxygen atoms) with a hydroxymethyl group (C₇H₁₄O₃).

Key Differences :

- Oxygen atoms create a more electron-rich ring, favoring electrophilic reactions over sulfur’s nucleophilic stabilization.

- Lower thermal stability compared to sulfur-containing analogs.

Applications : Explored in polymer chemistry and as a solvent stabilizer .

| Compound | Ring Heteroatoms | Electronic Features | Industrial Use |

|---|---|---|---|

| This compound | S, S | Charge stabilization | Reactive intermediates |

| (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | O, O | Electron-rich ring | Polymer synthesis |

3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol

Structure: A thiophene derivative (one sulfur) with amino and hydroxyl groups (C₉H₁₅NO₂S). Key Differences:

- Amino and hydroxyl groups enable dual hydrogen bonding, enhancing solubility for pharmaceutical use. Applications: Potential drug candidate for central nervous system disorders .

| Compound | Aromaticity | Functional Groups | Pharmacological Potential |

|---|---|---|---|

| This compound | Non-aromatic | Hydroxyl, dithiane | Limited |

| 3-Amino-2-methyl-1-(5-methylthiophen-3-yl)propan-1-ol | Aromatic (thiophene) | Amino, hydroxyl | High |

Biological Activity

2-Methyl-1,3-dithian-5-ol is a sulfur-containing organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a dithiane ring, contributes to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is , and it has a molecular weight of approximately 150.27 g/mol. The compound features a five-membered ring containing two sulfur atoms, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and reduce lipid peroxidation.

- Enzyme Modulation : Research indicates that this compound can interact with various enzymes, potentially modulating their activity. This interaction may lead to altered metabolic pathways in cells.

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its efficacy varies depending on the concentration and the specific microbial strain tested.

Antioxidant Activity

A study investigating the antioxidant capacity of this compound found that it effectively reduced oxidative damage in vitro. The compound demonstrated a dose-dependent decrease in reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a protective agent against oxidative stress-related diseases .

Enzyme Interaction Studies

In enzyme assays, this compound was shown to inhibit certain key enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of glutathione S-transferase (GST), an enzyme critical for detoxification processes. This inhibition could imply potential therapeutic applications in conditions where GST activity is dysregulated .

Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating that the compound could serve as a natural antimicrobial agent .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Study | Demonstrated significant reduction in ROS levels; protective effects against oxidative stress. |

| Enzyme Inhibition | Inhibited glutathione S-transferase activity; potential implications for detoxification processes. |

| Antimicrobial Efficacy | Showed effective inhibition against multiple bacterial strains; MIC values suggest potential for development as an antimicrobial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.